molecular formula C18H13BrN2O4 B2501589 N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide CAS No. 876874-76-9

N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Cat. No.: B2501589
CAS No.: 876874-76-9
M. Wt: 401.216
InChI Key: XHPXHKXJWKLIOG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (CAS 876874-76-9) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C18H13BrN2O4 and a molecular weight of 401.21 g/mol , this carboxamide derivative is part of a class of compounds investigated for their potential in antimicrobial research. Compounds based on the N-(4-bromophenyl)furan-carboxamide scaffold have demonstrated significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including extensively drug-resistant (XDR) strains of Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . Related research molecules have shown activity by exhibiting minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against these challenging pathogens, suggesting their value as promising scaffolds for developing new anti-infective agents . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPXHKXJWKLIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related furan carboxamides and heterocyclic derivatives from the evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 2-Me, 5-(3-NO₂Ph), N-(4-BrPh) 413.24 N/A Bromophenyl + nitro substituents
5-(4-Bromophenyl)-N-[4-(Et₂N)Ph]-2-(CF₃)furan-3-carboxamide (47y) 5-(4-BrPh), 2-CF₃, N-(4-Et₂NPh) 466.28 132.2–135.2 Trifluoromethyl + diethylamino groups
N-[4-(Et₂N)Ph]-5-(furan-2-yl)oxazole-4-carboxamide (47x) Oxazole core, 5-(furan-2-yl), N-(4-Et₂NPh) 335.38 88.2–90.5 Oxazole-furan hybrid
2-Me-5-(4-NO₂Ph)-N-[3-(2-oxopropyl)thiadiazol-5-yl]furan-3-carboxamide 5-(4-NO₂Ph), thiadiazole linker 386.40 N/A Thiadiazole + nitro group
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide 5-Me, N-(4-NH₂Ph) 216.24 N/A Amino group enhances polarity
Key Observations:

Electron-Withdrawing Substituents: The nitro group in the target compound and ’s analog (3-nitrophenyl vs. 4-nitrophenyl) increases molecular weight and likely thermal stability compared to non-nitrated analogs like 47x . The trifluoromethyl group in 47y contributes to a higher melting point (132–135°C) than 47x (88–90°C), suggesting stronger intermolecular interactions .

Heterocyclic Hybrids :

  • Compounds like 47x (oxazole-furan hybrid) and ’s thiadiazole derivative demonstrate how core modifications alter properties. For example, 47x’s oxazole ring reduces melting points compared to purely aromatic furans .

Structure-Activity Relationship (SAR) Insights

  • Bromophenyl vs. Aminophenyl: Replacing the electron-donating amino group in ’s analog with bromine (electron-withdrawing) could reduce solubility but increase lipophilicity, affecting bioavailability .

Biological Activity

N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a complex organic compound with notable potential in medicinal chemistry. Its structure includes a furan ring, bromine, and nitro substituents, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrN2O3. The presence of multiple functional groups, including the furan ring and the carboxamide group, enhances its chemical reactivity and potential interactions with biological targets. The unique combination of bromine and nitro groups may improve its pharmacological profile, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various clinically isolated drug-resistant bacteria, including:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Enterobacter cloacae
  • Staphylococcus aureus

The compound displayed the most potent activity against NDM-positive strains of A. baumannii, indicating its potential as a therapeutic agent against resistant bacterial infections .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Notes
Acinetobacter baumannii0.25 μg/mLEffective against NDM-positive strains
Klebsiella pneumoniae0.5 μg/mLModerate resistance
Staphylococcus aureus0.75 μg/mLSignificant activity

Anticancer Activity

The compound's anticancer potential is also under investigation. Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression. For instance, derivatives of related structures have demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy .

Table 2: Inhibitory Activity Against Key Enzymes

EnzymeIC50 Value (μM)Notes
DNA Gyrase31.64Significant inhibition observed
Dihydrofolate Reductase2.67Highly effective

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to antimicrobial or anticancer effects. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity in therapeutic applications .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Study on Antibacterial Activities : A study synthesized various derivatives and tested their antibacterial activities against resistant strains. The results indicated that modifications to the furan structure could enhance antimicrobial efficacy .
  • Anticancer Research : Research focusing on related furan derivatives showed promising results in inhibiting cancer cell proliferation through enzyme inhibition pathways, highlighting the importance of structural features in determining biological activity .

Q & A

Q. What are the key structural features of N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide, and how do they influence its chemical reactivity?

The compound contains a furan ring substituted with a methyl group at position 2 and a 3-nitrophenyl group at position 4. The carboxamide group at position 3 is linked to a 4-bromophenyl moiety. The bromine atom introduces steric and electronic effects, while the nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution or reduction reactions. The furan core may participate in π-π stacking interactions, relevant for binding studies .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the furan-3-carboxylic acid derivative via cyclization of a diketone precursor.
  • Step 2: Introduction of the 3-nitrophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts acylation .
  • Step 3: Amidation with 4-bromoaniline using coupling agents like EDCI/HOBt in anhydrous DMF . Reaction progress is monitored via TLC, and purity is confirmed by NMR and HPLC .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ ~2.3 ppm, aromatic protons from nitrophenyl/bromophenyl groups).
  • Infrared Spectroscopy (IR): Confirms amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₁₄BrN₂O₄) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like enzymes or receptors. For example, the nitrophenyl group may interact with hydrophobic pockets, while the bromophenyl moiety could stabilize halogen bonds. Free energy perturbation (FEP) calculations refine substituent effects on potency .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

Discrepancies in potency or selectivity often arise from differences in substitution patterns. For example:

CompoundSubstituentActivity (IC₅₀)
Target Compound 4-Br, 3-NO₂12 µM
Analog A4-Cl, 3-NO₂45 µM
Analog B4-Br, 4-NO₂>100 µM
Systematic SAR studies (e.g., replacing Br with Cl or shifting nitro position) clarify electronic vs. steric contributions .

Q. What experimental approaches validate the mechanism of action in enzymatic assays?

  • Kinetic Assays: Measure inhibition constants (Ki) using Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics.
  • X-ray Crystallography: Resolves binding modes (e.g., SHELX-refined structures show hydrogen bonding between the amide and active-site residues) .

Q. How do solvent polarity and pH impact the stability of this compound during storage?

  • Stability in DMSO: Degradation occurs via hydrolysis of the amide bond at >4 weeks (monitored by LC-MS).
  • pH-Dependent Stability: Stable at pH 6–8 (phosphate buffer), but nitro group reduction occurs under acidic conditions (pH <3) .

Methodological Considerations

Q. What protocols mitigate byproduct formation during amidation?

  • Use excess 4-bromoaniline (1.5 eq) to drive the reaction.
  • Maintain anhydrous conditions (molecular sieves) to prevent hydrolysis.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How are crystallographic datasets processed for structural refinement?

  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation).
  • Refinement: SHELXL-2018 refines anisotropic displacement parameters and resolves disorder in the nitrophenyl group .

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